molecular formula C21H18O7 B150644 Zeylenone CAS No. 193410-84-3

Zeylenone

Cat. No. B150644
M. Wt: 382.4 g/mol
InChI Key: UUNZIGRBVXAOSR-PLMTUMEDSA-N
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Description

Zeylenone Description

Zeylenone is a naturally occurring cyclohexene oxide that has been studied for its potential antitumor activity. Research has shown that Zeylenone exhibits strong suppressive activity on key signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK, which are highly deregulated in diseases like cervical carcinoma . The compound has been found to suppress cell proliferation, induce cell cycle arrest, and increase cell apoptosis in cervical carcinoma cells . Additionally, Zeylenone has been synthesized from shikimic acid, and its absolute configuration has been determined to be (1S,2S,3R) .

Synthesis Analysis

The total synthesis of Zeylenone has been achieved starting from shikimic acid. The process involves a 13-step synthesis with quinic acid as the starting material, resulting in a 9.8% overall yield . The synthesis route highlights the control of three carbon's chirality through a single-step dihydroxylation . This method provides a gram-scale synthesis approach for Zeylenone, which is crucial for further biological and chemical studies.

Molecular Structure Analysis

Zeylenone's molecular structure is characterized by polyoxygenated cyclohexenes, which are known for their potent anti-tumor activity . The absolute configuration of natural Zeylenone has been determined to be (1S,2S,3R), which is essential for understanding its biological activity . The structure-activity relationship studies suggest that the hydroxyl groups at the C-1/C-2 positions are crucial for its antitumor activity, and esterification at these positions can significantly affect the compound's potency .

Chemical Reactions Analysis

Zeylenone's antitumor activity has been attributed to its ability to interact with and modulate key cellular signaling pathways. It has been shown to induce apoptosis in cervical carcinoma cells through the production of reactive oxygen species (ROS), decrease in mitochondrial membrane potential, activation of the caspase apoptotic cascade, and attenuation of the PI3K/Akt/mTOR and MAPK/ERK pathways . These findings suggest that Zeylenone can engage in complex chemical reactions within biological systems, leading to its antitumor effects.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Zeylenone are not detailed in the provided papers, its biological activities suggest that it is capable of penetrating cell membranes and interacting with intracellular targets. The compound's solubility, stability, and reactivity would be important factors in its biological efficacy and would require further investigation to fully understand its potential as a therapeutic agent.

Scientific Research Applications

Anticancer Properties in Gastric Cancer

Zeylenone (Zey), a naturally occurring cyclohexene oxide, has been investigated for its anticancer effects against gastric cancer. In vitro and in vivo studies demonstrate that Zey inhibits gastric tumor growth. It induces apoptosis through a mitochondrial pathway, involving mitochondrial transmembrane potential loss, caspase-3 activation, and regulation of apoptotic proteins. Additionally, Zey suppresses invasion and migration, potentially through downregulating matrix metalloproteinase 2/9 (MMP 2/9) and inhibiting the phosphorylation of AKT and ERK (Yang et al., 2018).

Effectiveness Against Cervical Carcinoma

Zeylenone has shown significant suppressive activity against cervical carcinoma cells, particularly through targeting PI3K/AKT/mTOR and MAPK/ERK pathways. It reduces cell proliferation, induces cell cycle arrest, and enhances apoptosis. This effect is associated with increased ROS production, decreased mitochondrial membrane potential, and activation of the caspase apoptotic cascade. In vivo experiments confirm Zey's antitumor efficacy against HeLa cell-bearing mice models (Zhang et al., 2017).

Antitumor Drug Development and Synthesis

Research on the synthesis of Zeylenone from shikimic acid has been conducted to facilitate its use as an antitumor agent. The synthesis process has been refined, and the absolute configuration of the natural product has been determined (Liu et al., 2004). Further studies have focused on developing a concise total synthesis of (+)-Zeylenone, exploring its structure-activity relationship, and evaluating its antitumor activity against various human cancer cell lines (Sun et al., 2019).

Use in Chemotherapeutics and Synergistic Effects

Investigations into the use of Zeylenone in chemotherapeutics, particularly in combination with other drugs like cisplatin, have been conducted. Zeylenone enhances the efficacy of cisplatin in osteosarcoma by inducing DNA damage, apoptosis, and necrosis. It has a high binding affinity for Hsp90, influencing key pathways like AKT/GSK3β and the Fanconi anaemia pathway (Yang et al., 2021).

Antifungal and Botanical Pesticide Potential

Zeylenone, isolated from Uvaria grandiflora, exhibits notable antifungal and anti-oomycete activities, making it a candidate for development as a botanical fungicide. It has shown effective control over a range of phytopathogens, suggesting broad application prospects in integrated pest management and organic agriculture (He et al., 2021).

Future Directions

Zeylenone has shown potential as an effective anticancer agent in the treatment of gastric cancer . Further safety evaluation and pharmacodynamics study are needed before it can be used in humans .

properties

IUPAC Name

[(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16,18,23,26H,13H2/t16-,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNZIGRBVXAOSR-PLMTUMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441923
Record name [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl)methyl benzoate

CAS RN

193410-84-3
Record name Zeylenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193410-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
J He, M Dou, J Xie, S Hou, Q Liu, Z Hu… - Pest Management …, 2021 - Wiley Online Library
… and its secondary metabolite zeylenone also displayed strong … 50 ) values of zeylenone against Phytophthora capsici and C… analysis indicated that zeylenone may damage the cytoderm …
Number of citations: 12 onlinelibrary.wiley.com
S Yang, Y Liao, L Li, X Xu, L Cao - Molecules, 2018 - mdpi.com
The mortality of gastric cancer (GC) is increasing due to its high rates of recurrence and metastasis. Zeylenone (Zey), a type of naturally occurring cyclohexene oxide, was demonstrated …
Number of citations: 13 www.mdpi.com
L Zhang, X Huo, Y Liao, F Yang, L Gao, L Cao - Scientific reports, 2017 - nature.com
There is a strong rationale to therapeutically target the PI3K/Akt/mTOR and MAPK/ERK pathways in cervical carcinoma since they are highly deregulated in this disease. Previous study …
Number of citations: 31 www.nature.com
S Zeng, B Zhu, J Zeng, W Wu… - Molecular medicine …, 2018 - spandidos-publications.com
Prostate cancer (PCa) is one of the most common types of cancer in the urinary system in men. Zeylenone (Zey), a naturally occurring cyclohexene oxide, has an anticancer effect. In the …
Number of citations: 7 www.spandidos-publications.com
X Hu, R Han, LH Quan, CY Liu, YH Liao - International journal of …, 2013 - Elsevier
… sustained release of zeylenone in micelles. In addition, local delivered zeylenone-loaded … 2C), whereas signals attributed to zeylenone were not observed, indicating that zeylenone …
Number of citations: 20 www.sciencedirect.com
X Xu, J Shi, H Gao, Q Li - Journal of Obstetrics and …, 2018 - Wiley Online Library
… Whether Zeylenone has the same inhibiting effect on ovarian … of Zeylenone on ovarian cancer cells and explored the molecular mechanism on it. It may provide support for Zeylenone …
Number of citations: 9 obgyn.onlinelibrary.wiley.com
A Liu, ZZ Liu, ZM Zou, SZ Chen, LZ Xu, SL Yang - Tetrahedron, 2004 - Elsevier
… corrected its structure to be the same as zeylenone. As our continuous effort to confirm the … zeylenone, we report herein the enantioselective synthesis of the enantioisomer of zeylenone …
Number of citations: 35 www.sciencedirect.com
Y Zhang, A Liu, GY Zu, J Lin, LZ Xu… - Chemical and …, 2006 - jstage.jst.go.jp
… zeylenone was the same as that of zeylenone at 150—152 C. The spectra data (including NMR, MS and IR) of compound 1 were identical with those of natural zeylenone. … zeylenone …
Number of citations: 40 www.jstage.jst.go.jp
S Yang, H Xiao, Y Sun, L Cao - Phytotherapy Research, 2021 - Wiley Online Library
A safer and more effective combination strategy designed to enhance the efficacy and minimize the toxicity of cisplatin in osteosarcoma (OS) is urgently needed. Zeylenone (zey), a …
Number of citations: 3 onlinelibrary.wiley.com
X Huo, Y Liao, Y Tian, L Gao, L Cao - RSC advances, 2016 - pubs.rsc.org
… of zeylenone and mPEG-PLGA loaded zeylenone micelles were described previously. Zeylenone … mPEG-PLGA loaded zeylenone micelles used for in vivo study was stored in a dry …
Number of citations: 7 pubs.rsc.org

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